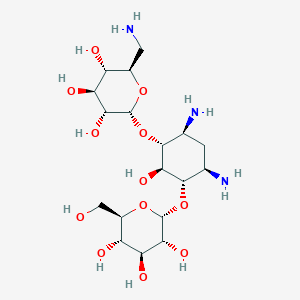

Kanamycin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

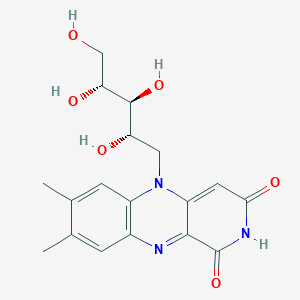

Kanamycin D is a kanamycin that is kanamycin A in which the 3''-amino group is replaced by a hydroxy group. It derives from a kanamycin A. It is a conjugate acid of a this compound(3+).

Aplicaciones Científicas De Investigación

1. Detection and Analysis Techniques

Kanamycin, an aminoglycoside antibiotic, is widely used in treating animal diseases caused by Gram-negative and Gram-positive infections. Its presence in the human food chain can have serious side effects, necessitating the development of sensitive and selective methods for detecting kanamycin residue in food. High Performance Liquid Chromatography (HPLC) is a common tool used for this purpose, with various detectors like Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry being employed. Different pre-treatment methods of food samples, such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are also summarized in the research (Zhang et al., 2019).

2. Biosynthesis and Resistance Mechanisms

Kanamycin's biosynthesis pathway was unclear until recent studies revealed parallel pathways in its production, with an early branch point leading to the formation of two parallel pathways, governed by the substrate promiscuity of a glycosyltransferase. This discovery allows for the manipulation of antibiotic production and paves the way for the synthesis of new antibiotics and more robust aminoglycosides (Park et al., 2011). Additionally, the role of eis mutations in kanamycin-resistant Mycobacterium tuberculosis isolates has been studied, highlighting the importance of complex analysis of rrs and eis mutations for diagnosing kanamycin resistance in TB patients (Gikalo et al., 2012).

3. Novel Sensing Methods

Advancements in sensing technology have led to the development of innovative methods for detecting kanamycin. A label-free fluorescent aptasensor based on dsDNA-capped mesoporous silica nanoparticles and Rhodamine B was designed for rapid and sensitive detection of kanamycin. This method demonstrates potential for practical applications, including in serum samples (Dehghani et al., 2018). Another approach involves colorimetric detection using unmodified silver nanoparticles as a sensing probe, offering a method for selective quantification of kanamycin in milk samples (Xu et al., 2015).

Propiedades

Fórmula molecular |

C18H35N3O12 |

|---|---|

Peso molecular |

485.5 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H35N3O12/c19-2-6-8(23)10(25)12(27)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)11(26)9(24)7(3-22)31-18/h4-18,22-29H,1-3,19-21H2/t4-,5+,6+,7+,8+,9+,10-,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

Clave InChI |

NZCOZAMBHLSNDW-HNDNCJINSA-N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |

SMILES canónico |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3R)-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-4-[[3-oxidanylidene-3-(4-oxidanylidenepentylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1247097.png)